beta-S-Arca (D1)
Description
Significance of mRNA 5'-Cap Structures in Eukaryotic Gene Expression Regulation
In eukaryotic organisms, the 5'-cap is a specialized nucleotide structure added to the 5' end of messenger RNA precursors. This cap, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is fundamental to the regulation of gene expression. researchgate.netwikipedia.orgnih.gov Its presence is crucial for a multitude of cellular processes that ensure the proper maturation and function of mRNA.
The primary roles of the 5'-cap structure include:
Protection from Degradation: The cap structure shields the mRNA from degradation by 5' exonucleases, thereby increasing its stability and half-life within the cell. wikipedia.org
Nuclear Export: The cap is recognized by the cap-binding complex (CBC) in the nucleus, which facilitates the export of the mRNA to the cytoplasm. nih.gov
Translation Initiation: In the cytoplasm, the cap is bound by the eukaryotic translation initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to initiate protein synthesis. uw.edu.plnih.gov This interaction is often a rate-limiting step in translation.
Splicing: The 5'-cap also plays a role in the splicing of pre-mRNA, ensuring the accurate removal of introns. researchgate.net
Evolution of Synthetic mRNA Cap Analogs for Research Applications
To address this issue, the Anti-Reverse Cap Analog (ARCA) was developed. areterna.comyeasenbio.com ARCA is modified with a methyl group at the 3'-O position of the 7-methylguanosine, which prevents the RNA polymerase from initiating transcription from the m7G end, thus ensuring that the cap is incorporated exclusively in the correct orientation. nih.govneb.com This innovation led to a substantial increase in the translational efficiency of in vitro transcribed mRNA. nih.gov
The development of ARCA marked a pivotal moment in the evolution of synthetic cap analogs, paving the way for further chemical modifications to enhance mRNA properties.
Positioning of Beta-S-Arca within the Landscape of Chemically Modified mRNA Cap Analogs
Beta-S-ARCA (β-S-ARCA) represents a second generation of modified cap analogs, building upon the advantages of ARCA. It is a phosphorothioate-modified ARCA, where a non-bridging oxygen atom in the β-phosphate of the triphosphate bridge is replaced by a sulfur atom. medchemexpress.comnih.gov This seemingly minor chemical change has profound biological consequences.
The introduction of the phosphorothioate (B77711) moiety confers two key advantages:
Increased Stability: The sulfur substitution makes the cap analog more resistant to cleavage by decapping enzymes, such as the Dcp1/Dcp2 complex, which are responsible for initiating mRNA degradation in the cell. nih.govnih.gov This increased resistance to decapping prolongs the half-life of the mRNA, leading to a more sustained period of protein expression. medchemexpress.comresearchgate.net
Enhanced Translational Efficiency: The phosphorothioate modification can also increase the binding affinity of the cap analog for the translation initiation factor eIF4E. google.comacs.org This stronger interaction promotes more efficient recruitment of the ribosome to the mRNA, resulting in a higher rate of protein synthesis. researchgate.netgoogle.com
Due to the stereogenic nature of the phosphorus atom in the phosphorothioate group, β-S-ARCA exists as two distinct diastereomers, referred to as D1 and D2. nih.govnih.gov These diastereomers can be separated and have been shown to possess different biochemical properties. nih.gov For instance, luciferase mRNA capped with the D2 isomer of β-S-ARCA (specifically m27,2′-OGppSpG (D2)) exhibited a significantly longer half-life and higher translational efficiency in cultured cells compared to mRNA with a standard cap. nih.govresearchgate.net The D1 diastereomer has also been shown to improve protein production and is used in clinically investigated mRNA vaccines. nih.govnih.gov
The development of β-S-ARCA and its diastereomers has provided researchers with powerful tools to fine-tune the stability and translational output of synthetic mRNAs. This has significant implications for various applications, including the development of mRNA-based vaccines and therapeutics, where maximizing protein expression from a given amount of mRNA is critical. medchemexpress.comdcchemicals.com
Comparative Properties of mRNA Cap Analogs
| Cap Analog | Key Structural Feature | Primary Advantage(s) | Known Limitation(s) |
|---|---|---|---|
| m7GpppG (Standard Cap) | Basic 7-methylguanosine cap structure. | Enables basic cap-dependent translation. | Can be incorporated in both forward and reverse orientations, reducing functional mRNA yield. researchgate.netneb.com |
| ARCA (Anti-Reverse Cap Analog) | Methylation at the 3'-O position of m7G. | Ensures incorporation in the correct orientation, increasing translational efficiency over the standard cap. nih.govneb.com | Does not inherently provide enhanced resistance to decapping enzymes. |
| beta-S-ARCA (β-S-ARCA) | Phosphorothioate substitution at the β-phosphate of ARCA. | Increases mRNA stability by conferring resistance to decapping enzymes and enhances translational efficiency. nih.govnih.govresearchgate.net | Exists as two diastereomers (D1 and D2) with potentially different activities that may require separation. nih.gov |
Research Findings on the Impact of beta-S-ARCA (D2) on mRNA
| Parameter | m7GpppG-capped mRNA | m27,2′-OGppSpG (D2)-capped mRNA (a beta-S-ARCA) | Fold Increase with beta-S-ARCA (D2) |
|---|---|---|---|
| mRNA Half-life (in HC11 cells) | 86 min | 257 min | ~3.0-fold |
| Translational Efficiency (in HC11 cells) | Baseline | 5.1-fold higher | 5.1-fold |
[Data sourced from Grudzien-Nogalska et al., 2007. nih.govresearchgate.net]
Structure
2D Structure
Properties
CAS No. |
1093268-63-3 |
|---|---|
Molecular Formula |
C22H31N10O17P3S |
Molecular Weight |
832.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphinothioyl] phosphate |
InChI |
InChI=1S/C22H31N10O17P3S/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)20-14(43-2)12(34)8(47-20)4-45-51(40,41)49-52(42,53)48-50(38,39)44-3-7-11(33)13(35)19(46-7)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,53)/t7-,8-,11-,12-,13-,14-,19-,20-,52?/m1/s1 |
InChI Key |
DOOBEITVZIIXPE-XJGHKLLTSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Beta S Arca
Core Molecular Architecture and Key Substitutions
Beta-S-Arca is a modified version of the natural 7-methylguanosine (B147621) (m7G) cap found on eukaryotic messenger RNA. Its structure is engineered with specific chemical substitutions that confer advantageous properties, such as increased stability and translational efficiency.
7-Methylguanosine Moiety in Beta-S-Arca
At its core, beta-S-Arca contains a 7-methylguanosine (m7G) nucleoside. This component is fundamental to the function of the mRNA cap, as it is the primary recognition element for the eukaryotic initiation factor 4E (eIF4E), a key protein in the initiation of translation. The m7G moiety in beta-S-Arca also includes a methyl group at the 2'-O position of the ribose sugar. This modification classifies it as an Anti-Reverse Cap Analog (ARCA), which ensures its incorporation into mRNA transcripts in the correct orientation during in vitro transcription. nih.gov
Phosphorothioate (B77711) Substitution at the Beta-Phosphate Position
A defining feature of beta-S-Arca is the substitution of a non-bridging oxygen atom with a sulfur atom in the beta-phosphate position of the 5',5'-triphosphate bridge. nih.govnih.gov This modification creates a phosphorothioate linkage, which has profound effects on the molecule's properties. The introduction of sulfur at this specific position leads to increased resistance to enzymatic degradation by decapping enzymes such as Dcp2. nih.gov This enhanced stability contributes to a longer cellular half-life of mRNA transcripts capped with beta-S-Arca.
Diastereomeric Forms of Beta-S-Arca (D1 and D2)
The phosphorothioate substitution introduces a chiral center at the beta-phosphorus atom, resulting in the existence of two distinct diastereomers of beta-S-Arca, designated as D1 and D2. nih.govnih.gov These diastereomers possess identical chemical formulas but differ in the spatial arrangement of the atoms around the chiral phosphorus center.
Chirality at the Beta-Phosphate Center
The phosphorus atom in the beta-phosphate group of beta-S-Arca is bonded to four different substituents: two oxygen atoms, a sulfur atom, and the bridging oxygen atoms of the triphosphate chain. This arrangement makes the beta-phosphorus a stereogenic center. Consequently, beta-S-Arca is synthesized as a mixture of two diastereomers, which can be separated and characterized based on their distinct physicochemical properties. nih.govnih.gov The separation of these diastereomers is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Stereochemical Configurations (Rp/Sp) and Their Determination
The absolute configuration of the chiral beta-phosphate center in the D1 and D2 diastereomers is described using the Cahn-Ingold-Prelog priority rules, designated as Rp or Sp. The determination of these configurations is a complex process that often involves a combination of enzymatic digestion, NMR spectroscopy, and X-ray crystallography. nih.govnih.gov For beta-S-Arca, crystallographic studies of its complex with eIF4E have been instrumental in assigning the absolute stereochemistry of the D1 and D2 isomers. nih.gov These studies have revealed that the D1 and D2 diastereomers exhibit different affinities for eIF4E, with the D1 isomer generally showing a higher affinity. nih.gov This difference in binding affinity translates to variations in the translational efficiency of mRNAs capped with these respective isomers.
| Diastereomer | Elution Order (RP-HPLC) | Relative Affinity for eIF4E |
| D1 | First | Higher |
| D2 | Second | Lower |
Conformational Analysis of Beta-S-Arca
The three-dimensional conformation of beta-S-Arca, particularly when bound to its target protein eIF4E, is critical for its function. Biophysical techniques, most notably X-ray crystallography, have provided detailed insights into the conformational landscape of both the D1 and D2 diastereomers. nih.gov
Crystallographic data of beta-S-Arca diastereomers in complex with eIF4E reveal that both isomers bind to the cap-binding pocket of the protein. nih.gov However, they adopt significantly different conformations of the triphosphate bridge to accommodate the sulfur atom within the binding site. nih.gov In both diastereomers, the sulfur atom is positioned in a cavity between two positively charged amino acid residues, Lys162 and Arg157, suggesting that an electrostatic interaction between the negatively charged sulfur and these residues is a key stabilizing force. nih.gov This interaction, termed the "thio-effect," is thought to be responsible for the higher affinity of both beta-S-Arca diastereomers for eIF4E compared to their unmodified counterparts. nih.gov The distinct conformations of the D1 and D2 isomers within the eIF4E binding pocket provide a structural basis for their differing biological activities.
| Feature | Description |
| Binding Pocket | Both D1 and D2 diastereomers bind to the cap-binding pocket of eIF4E. |
| Sulfur Atom Position | The sulfur atom of the phosphorothioate group is located in a cavity between Lys162 and Arg157 in both isomers. nih.gov |
| Triphosphate Bridge Conformation | The D1 and D2 diastereomers adopt distinct conformations of the triphosphate bridge to accommodate the sulfur atom in the binding pocket. nih.gov |
| Stabilizing Interaction | A key stabilizing force is the electrostatic interaction between the negatively charged sulfur atom and the positively charged residues Lys162 and Arg157. nih.gov |
Synthetic Methodologies and Derivatization Strategies for Beta S Arca
Chemical Synthesis Pathways of Beta-S-Arca Analogs
The chemical synthesis of β-S-ARCA and its analogs generally follows a convergent strategy where two suitably modified mononucleotide precursors are coupled to form the dinucleotide cap analog. nih.gov This approach allows for the introduction of various modifications on either nucleoside or within the phosphate (B84403) bridge.
The synthesis of β-S-ARCA analogs is a multi-step process that relies on fundamental principles of nucleoside chemistry. nih.gov The general strategy involves the preparation of two key building blocks: a 7-methylguanosine (B147621) (m⁷G) derivative and a guanosine (B1672433) (G) derivative. The synthesis of Anti-Reverse Cap Analogs (ARCAs) requires a 2'-O-methyl modification on the 7-methylguanosine moiety to ensure the cap analog is incorporated exclusively in the correct orientation during in vitro transcription. nih.govnih.gov
The core of the synthesis is the formation of the phosphorothioate-containing triphosphate bridge. This is typically achieved by coupling a nucleotide imidazolide (B1226674) derivative with a nucleoside 5'-O-(2-thiodiphosphate) as the nucleophilic component. nih.gov The imidazolide acts as a good leaving group, facilitating the nucleophilic attack to form the P-O-P bond. This method has been successfully demonstrated for the synthesis of various phosphorothioate (B77711) cap analogs, including those with the modification at the β-position. nih.gov
Current research literature primarily details the chemical synthesis of β-S-ARCA. While enzymatic reactions are central to the application of β-S-ARCA, such as its co-transcriptional incorporation into mRNA by RNA polymerase and its interaction with decapping enzymes like Dcp2, they are not the primary methods for producing the cap analog itself. nih.govnih.gov The synthesis of the core dinucleotide structure is achieved through chemical routes. However, enzymatic reactions play a crucial role in assessing the properties of the synthesized analogs. For instance, the resistance of β-S-ARCA-capped mRNA to decapping pyrophosphatases like DcpS is a key quality assessed through in vitro enzymatic hydrolysis assays. nih.gov
The successful synthesis of β-S-ARCA hinges on the use of specific reagents and carefully controlled reaction conditions. A key reaction is the coupling of the two mononucleotide units in an organic solvent, typically anhydrous dimethylformamide (DMF), which helps to solubilize the charged nucleotide species. nih.gov
A critical reagent in this coupling reaction is zinc chloride (ZnCl₂). nih.govnih.gov ZnCl₂ serves multiple purposes: it acts as a Lewis acid to activate the phosphorimidazolide intermediate, prevents the hydrolysis of this reactive intermediate, and improves the solubility of the reactants in the organic medium. nih.gov
The preparation of the reactive phosphorimidazolide derivative itself involves reagents such as imidazole, 2,2'-dithiodipyridine, and triphenylphosphine. google.com The final coupling reaction involves reacting the imidazolide derivative of one nucleotide with the 5'-O-(2-thiodiphosphate) of the other nucleotide in the presence of a significant excess of ZnCl₂. nih.gov After the reaction, the product is typically quenched with a chelating agent like EDTA to complex the zinc ions and then purified. google.com
| Starting Material 1 | Starting Material 2 | Key Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Compound 17 (106 mg, 0.16 mmol) | Compound 15 (103 mg, 0.24 mmol) | ZnCl₂ (260 mg, 1.9 mmol) | DMF (5 mL) | m₂⁷,²’⁻ᴼGppₛpG D1 (5a) | 10.0 mg | nih.gov |
| Compound 17 (106 mg, 0.16 mmol) | Compound 15 (103 mg, 0.24 mmol) | ZnCl₂ (260 mg, 1.9 mmol) | DMF (5 mL) | m₂⁷,²’⁻ᴼGppₛpG D2 (5b) | 12.1 mg | nih.gov |
Challenges in Scalable Synthesis of Beta-S-Arca Diastereomers
Transitioning the synthesis of β-S-ARCA from a laboratory scale to a large-scale industrial production presents several significant challenges. These challenges encompass the complexity of the multi-step synthesis, the need for stringent purification, and the handling of specific, often sensitive, reagents. pharmtech.com The quality and supply of raw materials are also critical factors that can impact cost and availability as production scales up. cellandgene.com
The introduction of a sulfur atom at the β-phosphate position creates a chiral center, leading to a mixture of two diastereomers (D1 and D2). nih.gov These diastereomers can exhibit different biological properties, including their affinity for translation initiation factors like eIF4E and the stability of the mRNA they cap. nih.govnih.gov Therefore, their separation is a critical step.
The primary method for resolving the D1 and D2 diastereomers of β-S-ARCA is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov This technique separates the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. While effective, RP-HPLC can be a bottleneck in large-scale production due to its cost, solvent consumption, and throughput limitations. For some phosphorothioate analogs, particularly those where the stereogenic center is distant from other chiral centers in the molecule, the separation by HPLC can be less distinct and more challenging, potentially complicating purification. nih.gov
| Compound Type | Resolution Method | Key Observation | Reference |
|---|---|---|---|
| β-S-ARCA | Reverse Phase HPLC (RP-HPLC) | Successful separation into D1 and D2 diastereomers. | nih.gov |
| Tetraphosphate (B8577671) S-ARCAs (α- and δ-modified) | Reverse Phase HPLC (RP-HPLC) | Diastereomers are well separated. | nih.gov |
| Tetraphosphate S-ARCAs (β- and γ-modified) | Reverse Phase HPLC (RP-HPLC) | Differences between diastereomers are less distinct, making separation more challenging. | nih.gov |
The reagents used in β-S-ARCA synthesis require special handling, particularly in a large-scale Good Manufacturing Practice (GMP) environment.
Anhydrous Reagents and Solvents: The coupling reaction is sensitive to water, which can hydrolyze the activated intermediates and reduce yields. Therefore, anhydrous solvents like DMF and reagents like ZnCl₂ must be used. Maintaining strictly anhydrous conditions in large reactors can be challenging and requires specialized equipment and procedures. nih.gov
Flammable Solvents: The use of organic solvents like DMF poses flammability risks, necessitating explosion-proof equipment and facilities designed to handle such materials safely. pharmtech.com
Equipment: There is a limited commercial offering of dedicated, single-use equipment suitable for mRNA-related manufacturing at commercial scales, which can complicate processes and require robust cleaning and sterilization protocols for reusable components. pharmtech.com
These challenges highlight the need for careful process development and engineering to ensure the safe, efficient, and scalable production of β-S-ARCA diastereomers for therapeutic applications. pharmtech.com
Development and Synthesis of Novel Beta-S-Arca Derivatives and Analogs
The core structure of beta-S-ARCA (β-S-ARCA), an anti-reverse cap analog featuring a phosphorothioate modification at the beta position of the triphosphate bridge, has served as a foundational template for the development of novel derivatives. These efforts aim to further enhance mRNA stability and translational efficiency by introducing additional chemical modifications. Strategies include substitutions at the N2 position of the 7-methylguanosine ring, extension of the phosphate bridge, and substitution of other atoms within the phosphate backbone.
N2-Modified Beta-S-Arca Analogs
Modification at the exocyclic N2 amino group of the 7-methylguanosine (m7G) moiety in cap analogs represents a significant strategy for improving their biological properties. nih.govresearchgate.net Combining the N2 modification with the β-S-ARCA scaffold has been explored to create analogs with potentially synergistic benefits. frontiersin.orgfrontiersin.org
The synthesis of N2-modified β-S-ARCA typically involves multi-step chemical processes. frontiersin.org A general approach may begin with the synthesis of an N2-substituted guanosine derivative. This can be achieved by protecting the ribose hydroxyl groups and the guanosine carbonyl moiety, followed by transformation into a 2-fluoro intermediate. nih.gov This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) with a desired amine (e.g., benzylamine) to introduce the N2 modification. nih.gov The resulting N2-modified nucleoside is then deprotected and converted into its 5'-monophosphate form. This N2-modified 7-methylguanosine 5'-monophosphate is then coupled with a guanosine 5'-(2-thiodiphosphate) derivative. nih.govresearchgate.net This key coupling step, often mediated by ZnCl2 in an organic solvent like DMF, forms the desired β-thiophosphate triphosphate bridge, yielding the final N2-modified β-S-ARCA analog. researchgate.net
Research has shown that introducing aromatic substituents, such as a benzyl (B1604629) group, at the N2 position of ARCA can yield mRNA with increased translational properties and higher stability in vivo compared to standard ARCA-capped transcripts. frontiersin.orgfrontiersin.org When this N2-benzyl modification is combined with a β-thiophosphate, the resulting analogs, such as bn²m⁷GppspG, are synthesized and evaluated for their biological activity. frontiersin.org Studies have investigated a series of dinucleotide analogs modified at the N2 position with aromatic substituents and within the 5'-5' bridge with a β-thiophosphate. frontiersin.orgfrontiersin.org These efforts aim to fine-tune the cap structure for precise genetic manipulation through engineered mRNA. frontiersin.org
Table 1: Examples of N2-Modified Beta-S-Arca Analogs and Related Structures
| Compound Name | Modification at N2 | Phosphate Bridge Modification |
|---|---|---|
| bn²m⁷GppspG | Benzyl | β-thiophosphate |
| (4-Cl-bn)²m⁷GpppG | 4-Chlorobenzyl | Triphosphate |
| (p-OCH₃bn)²m₂⁷,³ʹᴼGMP | p-Methoxybenzyl | Monophosphate |
Extended Phosphate Bridge Analogs (e.g., Tetraphosphate Beta-S-Arca)
Elongating the 5',5'-polyphosphate bridge from a triphosphate to a tetraphosphate has been identified as a method to increase the affinity of cap analogs for the translation initiation factor eIF4E. nih.govrsc.org This has led to the design and synthesis of tetraphosphate analogs of β-S-ARCA, often referred to as 4P-S-ARCAs. nih.gov These molecules combine three key structural features: a 2'-O-methyl group (the ARCA modification), an extended tetraphosphate bridge, and a single phosphorothioate modification at a specific position (α, β, γ, or δ) within that bridge. nih.govresearchgate.net
The chemical synthesis of these complex dinucleotides is a significant undertaking. A key step in their preparation is the formation of the thio-modified tetraphosphate bridge. nih.gov This is typically achieved through a ZnCl₂-mediated coupling reaction between two mononucleotide subunits in DMF. nih.govresearchgate.net One subunit is a nucleoside 5'-O-(thiopolyphosphate), and the other is a nucleotide activated as a P-imidazolide. nih.gov For instance, to synthesize an analog with a phosphorothioate at the β-position of the tetraphosphate bridge, a nucleoside 5'-O-(1-thiotriphosphate) could be coupled with a guanosine 5'-monophosphate imidazolide. researchgate.net This synthetic route provides the target analogs in yields of 30-65%. nih.govrsc.org
The introduction of a phosphorothioate moiety creates a P-stereogenic center, meaning that each 4P-S-ARCA exists as a pair of P-diastereomers. nih.gov These diastereomers, typically designated D1 and D2 based on their elution order during reverse-phase HPLC, can exhibit different biological properties. nih.gov Research findings indicate that mRNAs capped with these tetraphosphate analogs are translated 2.5 to 4.5 times more efficiently in cell-free systems than mRNAs capped with the conventional m⁷GpppG. nih.govrsc.org This enhancement is attributed to the combined effects of higher affinity for eIF4E and potentially increased resistance to enzymatic degradation. researchgate.netgoogle.com
Table 2: Research Findings on Tetraphosphate Beta-S-Arca Analogs
| Analog Feature | Synthetic Method | Key Finding | Reference Index |
|---|---|---|---|
| Tetraphosphate Bridge | ZnCl₂-mediated coupling of mononucleotide subunits | Increases affinity for translation initiation factor eIF4E. | nih.govrsc.org |
| Phosphorothioate Moiety | Introduction of a single S-modification at α, β, γ, or δ position | Decreases susceptibility to enzymatic degradation. | nih.govgoogle.com |
| Diastereomers (D1/D2) | Result of P-stereogenic center from phosphorothioate | Diastereomers can have different binding affinities and biological activities. | nih.gov |
Other Atom Substitution Variants (e.g., Phosphoroselenoate Analogs)
Beyond sulfur, other atoms have been substituted for non-bridging oxygen atoms in the phosphate bridge of ARCA analogs to modulate their biochemical properties. A notable example is the replacement with selenium to create phosphoroselenoate-containing 5' caps. researchgate.net The synthesis of β-phosphoroselenoate ARCA analogs (β-Se-ARCA) follows synthetic strategies analogous to those used for their phosphorothioate counterparts. nih.gov
Table 3: Comparison of Beta-S-Arca and Beta-Se-Arca Analogs
| Feature | Beta-S-Arca (Phosphorothioate) | Beta-Se-Arca (Phosphoroselenoate) |
|---|---|---|
| Substituted Atom | Sulfur (S) | Selenium (Se) |
| Biological Properties | Increased mRNA stability and translation. researchgate.net | Similar to phosphorothioate analogs. nih.gov |
| Interaction with eIF4E | Stabilizes complex formation. | Similar binding mode and stabilization. nih.gov |
| Resistance to Degradation | Resistant to certain decapping enzymes. researchgate.netnih.gov | Increased stability against enzymatic degradation. researchgate.net |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| β-S-ARCA | P¹-(2'-O-methyl-7-methylguanosine-5')-P³-(guanosine-5')-1-thio-triphosphate |
| bn²m⁷GppspG | P¹-(N²-benzyl-7-methylguanosine-5')-P³-(guanosine-5')-1-thio-triphosphate |
| (4-Cl-bn)²m⁷GpppG | P¹-(N²-(4-chlorobenzyl)-7-methylguanosine-5')-P³-(guanosine-5')-triphosphate |
| (p-OCH₃bn)²m₂⁷,³ʹᴼGMP | N²-(p-Methoxybenzyl)-3'-O-methyl-7-methylguanosine-5'-monophosphate |
| bn²m₂⁷,²ʹᴼGpppG | P¹-(N²-benzyl-2'-O-methyl-7-methylguanosine-5')-P³-(guanosine-5')-triphosphate |
| 4P-S-ARCAs | P¹-(2'-O-methyl-7-methylguanosine-5')-P⁴-(guanosine-5')-thio-tetraphosphates |
| m⁷GpppG | P¹-(7-methylguanosine-5')-P³-(guanosine-5')-triphosphate |
| β-Se-ARCA | P¹-(2'-O-methyl-7-methylguanosine-5')-P³-(guanosine-5')-1-seleno-triphosphate |
| m₂⁷,²ʹ⁻ᴼGppSepG | P¹-(2'-O-methyl-7-methylguanosine-5')-P³-(guanosine-5')-1-seleno-triphosphate |
| m₂⁷,²ʹ⁻ᴼGppSpG | P¹-(2'-O-methyl-7-methylguanosine-5')-P³-(guanosine-5')-1-thio-triphosphate |
Molecular Mechanisms of Action and Biological Functionality of Beta S Arca in Research Models
Interaction Dynamics with Eukaryotic Translation Initiation Factor 4E (eIF4E)
The eukaryotic translation initiation factor 4E (eIF4E) plays a critical role in the regulation of protein synthesis by recognizing and binding to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of eukaryotic mRNAs. nih.govresearchgate.net This interaction is a rate-limiting step in cap-dependent translation initiation. nih.govnih.gov The modification of cap analogs, such as the introduction of a phosphorothioate (B77711) group at the β-phosphate position to create beta-S-Arca (β-S-ARCA), has been shown to significantly alter the binding dynamics with eIF4E, leading to enhanced translational properties. oup.commedchemexpress.com
The introduction of a sulfur atom in place of a non-bridging oxygen at the β-phosphate of the cap analog creates a stereogenic center, resulting in two diastereomers of β-S-ARCA, commonly designated D1 and D2. nih.gov Studies have demonstrated that this single atom substitution is sufficient to produce biologically significant effects, notably by increasing the binding affinity for eIF4E compared to the unmodified anti-reverse cap analog (ARCA). acs.org
Fluorescence quenching experiments have been employed to determine the association constants (Kₐₛ) and dissociation constants (Kₔ) for these complexes. Research has shown that both β-S-ARCA diastereomers exhibit a higher affinity for eIF4E than unmodified caps. acs.orgnih.govacs.org Notably, the D1 isomer demonstrates a significantly stronger interaction. One study found that the D1 isomer had a 2-fold higher affinity for eIF4E than the D2 isomer and a 4-fold higher affinity than the unmodified parent compound. acs.org The stabilizing "thio-effect" has been observed to be preserved in dinucleotide, trinucleotide, and even longer oligonucleotide cap analogs, although its contribution may be slightly diminished in the context of a full RNA chain. acs.org For instance, an RNA molecule capped with β-S-ARCA D1 binds to eIF4E with an affinity 2.2-fold higher than RNA capped with the standard ARCA. acs.org
| Compound | Association Constant (Kₐₛ) (x 10⁶ M⁻¹) | Relative Affinity vs. m⁷GpppG | Source |
|---|---|---|---|
| m⁷GpppG (unmodified) | 1.4 ± 0.1 | 1.0 | nih.gov |
| m⁷GppSpG (β-S-Arca) D1 | 6.2 ± 0.5 | ~4.4 | nih.gov |
| m⁷GppSpG (β-S-Arca) D2 | Data Not Explicitly Quantified in Source | ~2.0 (relative to unmodified ARCA) | acs.org |
This table is interactive. Click on the headers to sort the data.
X-ray crystallography has provided detailed structural insights into how β-S-ARCA diastereomers interact with the cap-binding pocket of eIF4E. nih.govacs.orgresearchgate.net The m⁷G base of the cap analog is characteristically sandwiched between two tryptophan residues (Trp56 and Trp102) in the eIF4E binding pocket, while the triphosphate bridge interacts with positively charged amino acid residues. nih.govnih.gov
The enhanced binding affinity of β-S-ARCA for eIF4E is attributed to a phenomenon termed the "thio-effect". acs.orgnih.gov The molecular basis for this effect is primarily electrostatic. nih.govacs.org The substitution of a non-bridging oxygen atom with a larger, more polarizable, and negatively charged sulfur atom at the β-phosphate position is the key driver for the stabilization of the complex. nih.govnih.gov
Structural data confirm that the key stabilizing interaction is the electrostatic attraction between the negatively charged sulfur atom of the phosphorothioate group and the positively charged amino acid residues Lys162 and Arg157 within the eIF4E cap-binding pocket. nih.govacs.orgresearchgate.net This favorable electrostatic interaction is the principal reason why both β-S-ARCA diastereomers bind more tightly to eIF4E than their unmodified oxygen-containing counterparts. acs.orgnih.govacs.org The increased polarizability of the phosphorothioate moiety, compared to the phosphate (B84403) group, facilitates a stronger interaction with the ammonium (B1175870) and guanidinium (B1211019) groups of the lysine (B10760008) and arginine residues, respectively. nih.gov
Resistance to mRNA Decapping Enzymes (e.g., Dcp2)
In addition to enhancing translation initiation, the modification in β-S-ARCA confers resistance to mRNA degradation by decapping enzymes. The major eukaryotic decapping enzyme is the Dcp1/Dcp2 complex, where Dcp2 serves as the catalytic subunit. nih.govfrontiersin.org Dcp2 cleaves the 5' cap structure between the α and β phosphates, releasing m⁷GDP and exposing the 5'-monophosphorylated mRNA to degradation by 5'→3' exonucleases. nih.govfrontiersin.org
The introduction of a phosphorothioate modification at the β-position of the triphosphate bridge—the precise location of Dcp2-mediated cleavage—significantly reduces the susceptibility of the mRNA cap to enzymatic hydrolysis. nih.govoup.com In vitro studies have consistently shown that mRNAs capped with either β-S-ARCA D1 or D2 are more resistant to degradation by the Dcp2 enzyme compared to mRNAs with a standard ARCA cap. oup.comacs.org This increased stability means the mRNA remains intact and available for translation for a longer period. oup.com While both diastereomers provide protection against Dcp2, some studies have noted differences in their degree of resistance, which may be influenced by the specific enzymatic complex (e.g., Dcp2 alone versus the Dcp1/Dcp2 complex) or its source. oup.com
The resistance of β-S-ARCA-capped mRNA to decapping enzymes stems from a combination of factors. A primary mechanism is competitive protection by eIF4E. The higher binding affinity of β-S-ARCA for eIF4E means that the cap is more frequently occupied by the translation initiation factor. oup.comnih.gov This effectively sequesters the cap structure, preventing access by the Dcp1/Dcp2 decapping complex and thereby protecting the mRNA from degradation. nih.gov
Furthermore, the phosphorothioate modification at the β-phosphate directly impacts the catalytic activity of Dcp2. The substitution of an oxygen atom with a sulfur atom at the scissile α-β pyrophosphate bond alters the electronic and steric properties of the substrate. This modification can lead to substrate distortion, preventing the cap from adopting the optimal conformation required for catalysis within the Dcp2 active site. The altered charge distribution and increased size of the sulfur atom compared to oxygen may also introduce unfavorable interactions, such as charge repulsion, with key residues in the enzyme's active site, thereby inhibiting the hydrolytic cleavage of the pyrophosphate bond.
Modulation of mRNA Metabolism and Translational Output in Cellular Systems
The modification of the 5' cap structure of messenger RNA (mRNA) is a critical strategy for enhancing its biological functionality. The synthetic cap analog, beta-S-Arca (β-S-ARCA), which features a phosphorothioate substitution at the beta-phosphate position of an Anti-Reverse Cap Analog (ARCA), has been a subject of extensive research. This modification has profound effects on mRNA metabolism, leading to significant improvements in translational output in various research models. The subsequent sections delve into the specific molecular mechanisms through which beta-S-Arca exerts its effects.
Effects on mRNA Half-Life and Stability in Research Models
The introduction of a phosphorothioate group at the β-position of the cap analog, as seen in beta-S-Arca, confers significant resistance to this enzymatic degradation. nih.govgoogle.com Research has demonstrated that mRNAs capped with beta-S-Arca exhibit increased resistance to the decapping enzyme Dcp2 in vitro. nih.gov This enzymatic resistance translates directly to a longer functional half-life of the mRNA within cells. For instance, studies in cultured mouse mammary cells showed that mRNA capped with the D2 diastereomer of beta-S-Arca (β-S-ARCA D2) possessed a half-life of 257 minutes, a significant extension compared to the 155-minute half-life of mRNA capped with the standard, unmodified ARCA. nih.gov The elongated cellular half-lives of mRNAs incorporating beta-S-Arca contribute to their sustained presence in the cytoplasm, providing a longer template for protein synthesis. medchemexpress.comdcchemicals.com
| Cap Analog | Research Model | Measured Half-Life (minutes) | Key Finding |
|---|---|---|---|
| m7GpppG (Standard Cap) | HEK293 Cells | - | Lower stability compared to modified ARCA analogs. nih.gov |
| m2,7,3'-OGpppG (ARCA) | Mouse Mammary Cells | 155 | Baseline for comparison with phosphorothioate-modified analogs. nih.gov |
| β-S-ARCA (D2 diastereomer) | Mouse Mammary Cells | 257 | Significantly longer half-life compared to standard ARCA. nih.gov |
| bn2m2,7,3'OGpppG | HEK293 Cells | - | Demonstrated higher stability at 24 and 48 hours post-transfection compared to standard caps. nih.gov |
Augmentation of Protein Expression via Beta-S-Arca Capping in vitro and in Cultured Cells
The enhanced stability of beta-S-Arca capped mRNA directly correlates with a significant increase in protein production. By providing a more durable template for the translational machinery, beta-S-Arca capping leads to augmented protein expression in both cell-free in vitro translation systems and in cultured cells. google.commedchemexpress.comdcchemicals.com
Numerous studies have quantified this increase in translational output. When introduced into cultured cells, certain mRNAs containing S-ARCA variants were translated up to five-fold more efficiently than mRNAs synthesized with the conventional m7GpppG cap. google.com In another study, mRNA capped with the β-S-ARCA D2 diastereomer was translated 2.4 times more efficiently in mouse mammary cells than its counterpart capped with unmodified ARCA. nih.gov
This effect is not limited to in vitro and cultured cell models. In vivo studies have also demonstrated the superior performance of beta-S-Arca. In mice injected with luciferase-encoding mRNA, the β-S-ARCA(D1)-capped RNA resulted in substantially higher and more sustained protein expression. researchgate.net The total protein expression was measured to be eightfold higher compared to that from ARCA-capped RNA, with robust protein levels detected quickly and persisting for up to two days. researchgate.net Similarly, experiments involving the engineering of mesenchymal stem cells found that the β-S-ARCA D1 cap enabled higher protein production compared to the standard ARCA cap. nih.gov This consistent augmentation of protein synthesis across different platforms underscores the potential of beta-S-Arca in applications requiring high levels of protein expression.
| Cap Analog Comparison | Research Model | Fold-Increase in Protein Expression |
|---|---|---|
| S-ARCAs vs. m7GpppG | Cultured Cells | Up to 5-fold |
| β-S-ARCA (D2) vs. ARCA | Mouse Mammary Cells | 2.4-fold |
| β-S-ARCA (D1) vs. ARCA | Mice (in vivo) | 8-fold (total expression) |
| β-S-ARCA (D1) vs. ARCA | Mesenchymal Stem Cells | Higher protein production |
Correlation between eIF4E Affinity, Decapping Resistance, and Translational Efficiency
The enhanced translational efficiency conferred by beta-S-Arca is a multifactorial phenomenon rooted in its specific molecular interactions. The key factors are its increased binding affinity for the eukaryotic translation initiation factor 4E (eIF4E) and its inherent resistance to decapping enzymes. google.com
eIF4E is the cap-binding protein that recognizes the 5' end of mRNA, a crucial rate-limiting step in the initiation of cap-dependent translation. nih.gov The affinity of the cap analog for eIF4E is therefore a direct determinant of translation initiation efficiency. Biophysical studies have revealed that phosphorothioate modifications, such as the one in beta-S-Arca, generally stabilize the complex formed between the cap analog and eIF4E. nih.govnih.gov The D1 isomer of beta-S-Arca, for example, exhibits a binding affinity (Ka) for eIF4E that is more than four times higher than that of its unmodified counterpart, m7GpppG. nih.gov Structural analysis has shown that the sulfur atom in the β-phosphate position occupies a binding cavity between specific amino acids in eIF4E, creating a stabilizing electrostatic interaction that accounts for this higher affinity. nih.gov This "thio-effect" is a key driver for the enhanced translational properties of beta-S-Arca capped mRNAs. nih.gov
The increased affinity for eIF4E not only promotes translation initiation but also contributes to the mRNA's stability. By binding more tightly to the 5' cap, eIF4E provides a protective shield, sterically hindering the access of decapping enzymes like Dcp2. nih.gov This protective binding, coupled with the intrinsic chemical resistance of the phosphorothioate bond to cleavage, creates a synergistic effect that significantly enhances the mRNA's lifespan and, consequently, its translational output. nih.govgoogle.com Therefore, the superior performance of beta-S-Arca as a cap analog can be attributed to the combined effects of a higher rate of translation initiation (due to high eIF4E affinity) and a longer template availability (due to resistance to decapping). google.com
| Cap Analog | Association Constant (KAS) | Relative Affinity vs. Unmodified Analog |
|---|---|---|
| m7GpppG (unmodified) | Reference | 1.0x |
| m7GppSpG (D1 isomer of β-substituted analog) | Higher than m7GpppG | >4.0x |
| β-S-ARCA (D1 and D2) | Higher than unmodified caps | Enhanced affinity due to "thio-effect". nih.gov |
Advanced Analytical and Biophysical Methodologies in Beta S Arca Research
Chromatographic Techniques for Separation and Purification (e.g., HPLC)
The synthesis of β-S-Arca results in a mixture of two diastereomers, designated D1 and D2, due to the creation of a stereogenic center at the β-phosphorus atom. nih.gov These diastereomers often exhibit different biological properties, making their separation a critical step. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard method for resolving and purifying these D1 and D2 isomers. nih.govresearchgate.net
The process can be laborious but is necessary for obtaining the diastereomerically pure compounds required for clinical and research applications. researchgate.net Separation is typically achieved using C18 columns with a mobile phase consisting of a linear gradient of an organic solvent, such as methanol (B129727), in an aqueous buffer like ammonium (B1175870) acetate (B1210297). oup.comgoogle.comoup.com The D1 and D2 isomers are named according to their elution order from the RP-HPLC column. nih.govacs.org The purity of the final mRNA products, which incorporate β-S-Arca, is also assessed using HPLC-based methods to remove contaminants like double-stranded RNA. oup.comresearchgate.net
| Parameter | Description | Source(s) |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearchgate.net |
| Stationary Phase | Gemini® NX-C18 column (e.g., 4.6 × 150 mm, 3 µm, 110 Å) | oup.comoup.com |
| Mobile Phase | Linear gradient of methanol in 0.05 M ammonium acetate buffer (pH 5.9) | oup.comoup.com |
| Detection | UV detection at 254 nm | oup.comoup.com |
| Purpose | Separation of D1 and D2 diastereomers of β-S-Arca | nih.govacs.org |
Spectroscopic and Spectrometric Methods (e.g., NMR, Mass Spectrometry)
Once purified, the structural integrity and homogeneity of β-S-Arca diastereomers are confirmed using spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ³¹P NMR are employed to characterize the structure of β-S-Arca. oup.comfrontiersin.org ¹H NMR spectra are used to confirm the presence of the 7-methylguanosine (B147621) and other protons in the molecule, while ³¹P NMR is crucial for analyzing the triphosphate bridge and confirming the phosphorothioate (B77711) modification. google.comresearchgate.net These analyses provide insight into the conformation of the cap analog in solution. researchgate.netnih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry, often with electrospray ionization (ESI), is used to verify the exact molecular weight of the synthesized β-S-Arca, confirming its elemental composition. oup.comfrontiersin.orgmedchemexpress.com For instance, the calculated mass for the C₂₂H₃₀N₁₀O₁₇P₃S compound is confirmed against the measured mass. google.commedchemexpress.com
| Technique | Instrument Example | Purpose | Source(s) |
| NMR Spectroscopy | Bruker Avance III 500 MHz | Structural confirmation and conformational analysis | oup.comoup.com |
| Mass Spectrometry | LTQ Orbitrap Velos (Thermo Scientific) | Confirmation of molecular formula and homogeneity | oup.comoup.comfrontiersin.org |
X-Ray Crystallography for Structural Determination of Beta-S-Arca-Protein Complexes
A pivotal technique for understanding the molecular basis of β-S-Arca's enhanced biological activity is X-ray crystallography. Researchers have successfully determined high-resolution (1.7–2.2 Å) crystal structures of the eukaryotic translation initiation factor 4E (eIF4E) in complex with the D1 and D2 diastereomers of β-S-Arca. acs.orgnih.gov
These structural studies revealed that the sulfur atom of the β-thiophosphate, regardless of the diastereomer, is positioned in a small, positively charged cavity within the eIF4E binding pocket, specifically between the amino acid residues Lysine (B10760008) 162 and Arginine 157. acs.orgresearchgate.net This interaction is a key driver for the stabilization of the complex. nih.govresearchgate.net The triphosphate bridge adopts distinct conformations for each diastereomer to accommodate this favorable electrostatic interaction, which explains why both β-S-Arca diastereomers exhibit a higher affinity for eIF4E than their unmodified counterparts. acs.orgnih.gov These findings provide a rational basis for the "thio-effect" observed in biological assays and guide the design of new, superior mRNA cap analogs. acs.orgnih.gov
Biophysical Assays for Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry)
To quantify the interaction between β-S-Arca and its primary target, eIF4E, various biophysical assays are employed. Fluorescence quenching is a widely used method to determine the binding affinities (expressed as association constants, Kₐₛ). nih.gov
In these experiments, the intrinsic tryptophan fluorescence of eIF4E is monitored as the cap analog is titrated into the solution. The binding of the cap analog to eIF4E quenches this fluorescence, and the data is used to calculate the binding affinity. These studies have consistently demonstrated that phosphorothioate modifications generally stabilize the eIF4E-cap complex. nih.gov Notably, the D1 isomer of β-S-Arca (m₂⁷,²´-ᴼGppₛpG) binds to eIF4E with an affinity that is approximately fourfold higher than the unmodified ARCA, while the D2 isomer shows a twofold increase in affinity. researchgate.netacs.org This enhanced binding affinity is a major contributor to the increased translational efficiency of mRNAs capped with β-S-Arca. google.com
| Analog | Relative Binding Affinity to eIF4E (vs. ARCA) | Technique | Source(s) |
| β-S-Arca (D1) | ~4-fold higher | Fluorescence Quenching | researchgate.netacs.org |
| β-S-Arca (D2) | ~2-fold higher | Fluorescence Quenching | researchgate.net |
| m⁷GppₛpG (D1) | ~4.5-fold higher (vs. m⁷GpppG) | Fluorescence Quenching | nih.gov |
In vitro Transcription and Translation System Characterization
The ultimate test of β-S-Arca's utility is its performance in biological systems, which is initially assessed using cell-free in vitro transcription and translation systems.
In Vitro Transcription (IVT) : β-S-Arca is incorporated into mRNA molecules co-transcriptionally. thermofisher.comneb.com A typical IVT reaction includes a linearized DNA template containing a T7 RNA polymerase promoter, the T7 polymerase itself, ribonucleoside triphosphates (ATP, CTP, UTP, GTP), and the β-S-Arca cap analog. oup.com The ratio of cap analog to GTP is optimized to maximize capping efficiency. oup.com The resulting capped mRNA is then purified to remove unincorporated nucleotides and the DNA template. oup.com
In Vitro Translation : The translational efficiency of β-S-Arca-capped mRNA is commonly evaluated in rabbit reticulocyte lysate (RRL), a cell-free system that contains all the necessary components for protein synthesis. frontiersin.orgoup.com A reporter mRNA, such as one encoding luciferase, is added to the RRL, and the amount of protein produced is measured over time via a luminescence assay. frontiersin.org These experiments consistently show that mRNAs capped with β-S-Arca, particularly the D1 isomer, yield significantly more protein than those capped with conventional m⁷GpppG or ARCA. frontiersin.orggoogle.com Additionally, the free β-S-Arca cap analog can be characterized as a competitive inhibitor of cap-dependent translation in these systems, with IC₅₀ values determined to quantify its inhibitory potential. researchgate.netfrontiersin.org
Table of Mentioned Compounds
| Abbreviation / Name | Full Name |
| β-S-Arca | Anti-Reverse Cap Analog with β-phosphorothioate modification |
| ARCA | Anti-Reverse Cap Analog (m₂⁷,²´⁻ᴼGpppG or m₂⁷,³´⁻ᴼGpppG) |
| m⁷GpppG | 7-methylguanosine-5'-triphosphate-5'-guanosine |
| m₂⁷,²´⁻ᴼGppₛpG | 7-methyl-2'-O-methylguanosine-5'-(β-thio)triphosphate-5'-guanosine |
| eIF4E | Eukaryotic translation initiation factor 4E |
| ATP | Adenosine triphosphate |
| CTP | Cytidine triphosphate |
| UTP | Uridine triphosphate |
| GTP | Guanosine (B1672433) triphosphate |
| m⁷GDP | 7-methylguanosine diphosphate |
| Dcp2 | Decapping enzyme, catalytic subunit |
| Luciferase | Reporter enzyme |
Computational and Theoretical Investigations of Beta S Arca
Molecular Dynamics Simulations of Beta-S-Arca Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org In the context of beta-S-Arca, MD simulations provide a dynamic view of its interaction with target proteins, most notably the eukaryotic translation initiation factor 4E (eIF4E). acs.org These simulations model the behavior of the beta-S-Arca:eIF4E complex in a solvated environment, revealing crucial information about the stability of the complex and the specific interactions that govern its binding. americanpeptidesociety.orgnih.gov
Simulations have been used to analyze the cap-binding pocket of eIF4E, suggesting that the binding of other factors can stabilize this pocket. acs.org For beta-S-Arca, MD simulations can track the conformational changes of both the cap analog and the protein upon binding. They help to characterize the network of electrostatic interactions, hydrogen bonds, and van der Waals forces that contribute to the binding affinity. americanpeptidesociety.org A key finding from crystallographic studies, which can be further explored with MD, is that the sulfur atom of beta-S-Arca interacts with positively charged amino acids like Lys162 and Arg157 in the eIF4E binding pocket. acs.orgresearchgate.netnih.govresearchgate.net MD simulations can elucidate the stability and dynamics of these specific interactions over time, providing a more complete picture of why the phosphorothioate (B77711) modification enhances binding affinity.
Quantum Chemical Calculations on Phosphorothioate Effects
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. nih.gov For beta-S-Arca, these calculations have been fundamental in explaining the "thio-effect," which is the significant biological consequence of substituting a single oxygen atom with a sulfur atom in the β-phosphate position. acs.orgnih.gov
Research using quantum chemical methods has revealed that the negative charge in a phosphorothioate group is not delocalized as it is in a standard phosphate (B84403) group. acs.org Instead, the calculations indicate that the negative charge is preferentially localized on the more polarizable sulfur atom. acs.org This charge localization results in a stronger electrostatic interaction between the sulfur atom of beta-S-Arca and the positively charged lysine (B10760008) and arginine residues within the binding pocket of eIF4E. acs.orgresearchgate.net This enhanced electrostatic attraction is considered a primary driver for the increased binding affinity of beta-S-Arca compared to its unmodified counterpart, ARCA. researchgate.netnih.gov Furthermore, quantum chemical calculations have helped to identify unusual non-covalent interactions, such as chalcogen bonds, which may play a role in the binding scenario of phosphorothioate-modified molecules. researchgate.net
Structure-Activity Relationship (SAR) Modeling for Beta-S-Arca Analogs
The beneficial properties of beta-S-Arca are linked to two main factors: a high affinity for the eIF4E protein and increased resistance to the Dcp1/2 decapping enzyme complex. oup.com Systematic modifications and subsequent testing have generated significant SAR data.
Key findings from SAR studies include:
Phosphorothioate Modification : The introduction of a sulfur atom at the β-position of the triphosphate bridge (as in beta-S-Arca) increases affinity for eIF4E and enhances resistance to Dcp2-mediated decapping compared to the unmodified ARCA. acs.orgoup.com
Stereochemistry : Beta-S-Arca exists as two diastereomers, D1 and D2, due to the chiral phosphorus atom. acs.org The D1 isomer exhibits a significantly higher affinity for eIF4E than the D2 isomer and the parent ARCA compound. acs.orgnih.gov This stereochemical difference has a direct impact on translational efficiency. acs.org
Selenium Substitution : Replacing the sulfur with a selenium atom (beta-Se-ARCA) results in analogs with similar biological properties, confirming that the key stabilization mechanism is the electrostatic interaction between the negatively charged heteroatom (S or Se) and basic amino acids in the eIF4E binding pocket. acs.orgresearchgate.netnih.gov
The following table summarizes some of the SAR data for beta-S-Arca and related analogs.
| Compound | Key Structural Modification | Relative eIF4E Binding Affinity (vs. ARCA) | Relative Translational Efficiency (in HC11 cells vs. ARCA) | Reference |
| ARCA | Unmodified triphosphate bridge | 1x | 1x | nih.gov |
| beta-S-ARCA D1 | RP configuration at β-phosphorothioate | ~4x | ~1.6x | acs.orgnih.gov |
| beta-S-ARCA D2 | SP configuration at β-phosphorothioate | ~2x | ~1.3x | acs.orgnih.gov |
In Silico Approaches for Predicting Beta-S-Arca Properties and Interactions
In silico methods encompass a wide range of computational tools used to predict the properties and interactions of molecules, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments. mdpi.comnih.govresearchgate.net For beta-S-Arca, a combination of in silico techniques provides a comprehensive workflow for its analysis and for the design of novel analogs. researchgate.net
The computational pipeline often begins with molecular docking , a method used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can predict how beta-S-Arca and its analogs fit into the cap-binding pocket of eIF4E, identifying key interactions before they are confirmed experimentally.
Following docking, molecular dynamics (MD) simulations (as described in 6.1) can be used to refine the binding pose and assess the stability of the complex over time. acs.org Simultaneously, quantum chemical calculations (as described in 6.2) can provide detailed insight into the electronic properties of the phosphorothioate modification that drive the interaction. acs.org
These physics-based methods are complemented by predictive modeling based on existing data. For example, bioinformatics tools can predict physicochemical properties and potential liabilities of new analog designs. mdpi.comnih.gov By integrating these diverse in silico approaches, researchers can build robust models that explain why beta-S-Arca is an effective cap analog and rationally design the next generation of mRNA therapeutics. researchgate.netnih.gov
Applications of Beta S Arca in Advanced Mrna Engineering and Rna Biology Research
Development of Stabilized mRNA Constructs for Research
A primary challenge in working with mRNA is its inherent instability, largely due to degradation by cellular exonucleases. The 5' cap is a natural protective structure, but its synthetic counterparts can be engineered for enhanced resilience. The introduction of the phosphorothioate (B77711) moiety in β-S-ARCA significantly increases the stability of mRNA transcripts. researchgate.netfrontiersin.orgnih.gov This modification renders the 5',5'-triphosphate bridge more resistant to enzymatic cleavage by decapping enzymes. nih.govgoogle.com
The increased stability is not merely a matter of resisting degradation; it translates directly to a longer cellular half-life of the mRNA. medchemexpress.comdcchemicals.com For researchers, this means that a given amount of β-S-ARCA-capped mRNA will remain functional within a cell for a longer period compared to mRNA with a standard cap analog. This extended functional lifetime is crucial for experiments where sustained protein expression is required to observe a biological effect. For instance, studies have shown that the half-life of mRNAs capped with some S-ARCAs can be up to three-fold longer than those of mRNAs synthesized with unmodified caps. google.com
| Cap Analog | Relative Half-Life in Cultured Cells | Reference |
| Unmodified Cap | 1x | google.com |
| β-S-ARCA | Up to 3x | google.com |
This table illustrates the comparative increase in mRNA half-life when capped with β-S-ARCA versus an unmodified cap analog.
Tools for Investigating mRNA Decapping Pathways and Control Mechanisms
The process of mRNA decapping is a critical control point in gene expression, marking the irreversible commitment of an mRNA molecule to degradation. The primary enzymes responsible for this are the Dcp1/Dcp2 decapping complex and the scavenger decapping enzyme DcpS. google.com The phosphorothioate modification in β-S-ARCA makes the cap structure resistant to hydrolysis by these enzymes. google.comnih.gov Specifically, introduction of a phosphorothioate group at the β-position has been shown to produce resistance to the Dcp2 decapping enzyme. nih.govnih.gov
Use in Cell-Free Protein Synthesis Systems for Enhanced Yields
Cell-free protein synthesis (CFPS) systems have become a powerful platform for rapid protein production for research and biotechnology. nih.govnih.govidtdna.com A key determinant of protein yield in these systems is the translational efficiency and stability of the mRNA template. The properties of β-S-ARCA directly address these factors, leading to enhanced protein yields. medchemexpress.comdcchemicals.com
| Feature of β-S-ARCA | Impact on Cell-Free Protein Synthesis |
| Increased mRNA Stability | Longer template availability for translation |
| High Translational Efficiency | More protein produced per unit of time |
| Combined Effect | Enhanced overall protein yield |
This table summarizes how the key features of β-S-ARCA contribute to improved outcomes in cell-free protein synthesis systems.
Q & A
Q. How can machine learning enhance high-throughput screening (HTS) workflows for beta-S-Arca derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
